![molecular formula C17H31N3O2 B6499154 N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide CAS No. 953138-16-4](/img/structure/B6499154.png)
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
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Description
N-tert-butyl-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide, also known as N-t-Boc-Pip-Et-NH2, is an organic molecule that is used as a versatile building block in a variety of chemical and biological applications. N-t-Boc-Pip-Et-NH2 is synthesized through an acid-catalyzed condensation reaction between tert-butyl chloroformate and 1-cyclopentylpiperidine. It is a useful intermediate for the synthesis of various compounds, such as peptides, peptidomimetics, and peptoid polymers.
Scientific Research Applications
- F5016-0315 can be conjugated with fluorescent dyes (e.g., FITC) to create labeled antibodies. These labeled antibodies are valuable tools for detecting specific proteins or antigens in biological samples. For instance, monoclonal anti-human IgG (Fc specific) antibodies labeled with FITC are widely used in immunofluorescence assays and flow cytometry .
- Over the past few decades, modified nucleic acids have been developed for antisense oligonucleotide (ASO) applications. Researchers aim to enhance ASO duplex-forming ability with cognate mRNA and improve stability against enzymatic degradationF5016-0315 may play a role in this context .
- F5016-0315 serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound’s synthesis involves several steps, starting from 1-methyl-1H-pyrazol-5-amine .
Antibody Labeling and Detection
Antisense Oligonucleotide (ASO) Research
Drug Development and Ceftolozane Synthesis
properties
IUPAC Name |
N'-tert-butyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-17(2,3)19-16(22)15(21)18-12-13-8-10-20(11-9-13)14-6-4-5-7-14/h13-14H,4-12H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXUCZXONRETIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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